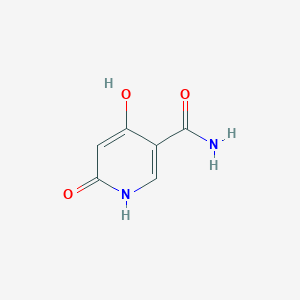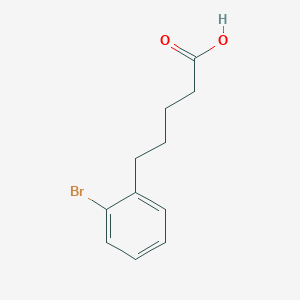
4,6-Dihydroxynicotinamid
Übersicht
Beschreibung
4,6-Dihydroxynicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dihydroxynicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dihydroxynicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxynicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Computergestützte Analysen
Neu entwickelte Nicotinamid-Derivate, darunter 4,6-Dihydroxynicotinamid, wurden synthetisiert und mit verschiedenen spektroskopischen Verfahren charakterisiert. Diese Verbindungen werden auch rechnergestützt untersucht, um ihre molekulare Struktur und Eigenschaften zu verstehen .
Antibakterielle und Antibiofilmaktivitäten
Diese Nicotinamid-Derivate werden auf ihre potentiellen antibakteriellen und antibiofilmaktiven Eigenschaften untersucht. Solche Anwendungen sind entscheidend für die Entwicklung neuer Behandlungen gegen bakterielle Infektionen und Biofilm-assoziierte Krankheiten .
Mechanismus der Hautalterungshemmung
Es wurden Untersuchungen durchgeführt, um die Mechanismen der Hautalterungshemmung von Nicotinamid und seinen Derivaten durch die Stimulation von fibrillären Kollagenen zu untersuchen. Dies ist in der Kosmetikwissenschaft von Bedeutung für die Entwicklung von Anti-Aging-Hautpflegeprodukten .
Antioxidative Aktivität
Das antioxidative Potenzial von This compound ist ein weiterer interessanter Bereich. Antioxidantien sind wichtig, um die Haut vor oxidativem Stress zu schützen, der zu vorzeitiger Alterung und anderen Hautproblemen führen kann .
Wirkmechanismus
Target of Action
4,6-Dihydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . It plays a pivotal role in the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . The primary targets of 4,6-Dihydroxynicotinamide are likely to be the same enzymes and proteins that interact with nicotinamide and its metabolites .
Mode of Action
It is known to influence human dna repair and cellular stress responses . It is also suggested to stimulate the expression of fibrillar collagens (type I, III and V) and heat shock proteins (HSP)-27, 47 .
Biochemical Pathways
4,6-Dihydroxynicotinamide is involved in the biosynthesis of NAD+, a key redox cofactor. All components of vitamin B3, including 4,6-Dihydroxynicotinamide, are precursors to NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play essential roles in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .
Pharmacokinetics
Nicotinamide is known for its high bioavailability and safety profile .
Result of Action
The molecular and cellular effects of 4,6-Dihydroxynicotinamide are likely to be similar to those of nicotinamide, given their structural similarity. Nicotinamide has been shown to reduce cutaneous oxidative stress, inflammation, and pigmentation . It also stimulates the expression of fibrillar collagens and heat shock proteins, which are crucial for maintaining skin health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dihydroxynicotinamide. For instance, exposure to environmental toxicants has been associated with changes in the levels of nicotinamide and its metabolites, potentially affecting their biological activity . .
Biochemische Analyse
Biochemical Properties
4,6-Dihydroxynicotinamide plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with several enzymes and proteins, including matrix metalloproteinases (MMPs) and elastase. These interactions are crucial as 4,6-Dihydroxynicotinamide has been shown to inhibit the activity of MMPs and elastase, which are enzymes involved in the degradation of the extracellular matrix (ECM). By inhibiting these enzymes, 4,6-Dihydroxynicotinamide helps maintain the structural integrity of the ECM, promoting skin health and reducing signs of aging .
Cellular Effects
4,6-Dihydroxynicotinamide has notable effects on various cell types, particularly dermal fibroblasts. It stimulates the production of fibrillar collagen and heat shock proteins in these cells. This stimulation is essential for maintaining skin structure and function. Additionally, 4,6-Dihydroxynicotinamide influences cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of types I and III collagen and heat shock proteins, which are vital for skin resilience and repair .
Molecular Mechanism
The molecular mechanism of 4,6-Dihydroxynicotinamide involves its interaction with specific biomolecules. It binds to and inhibits the activity of MMPs and elastase, preventing the breakdown of collagen and elastin fibers in the ECM. This inhibition is crucial for maintaining skin elasticity and firmness. Furthermore, 4,6-Dihydroxynicotinamide stimulates the transcription of collagen genes and the expression of heat shock proteins, enhancing the skin’s ability to repair and regenerate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dihydroxynicotinamide have been observed over time. The compound is stable and does not degrade quickly, ensuring its prolonged activity in biochemical assays. Long-term studies have shown that 4,6-Dihydroxynicotinamide maintains its inhibitory effects on MMPs and elastase, leading to sustained improvements in skin structure and function. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4,6-Dihydroxynicotinamide vary with different dosages. At lower doses, the compound effectively inhibits MMP and elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of 4,6-Dihydroxynicotinamide while minimizing any potential risks .
Metabolic Pathways
4,6-Dihydroxynicotinamide is involved in several metabolic pathways, particularly those related to skin health. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. By modulating these pathways, 4,6-Dihydroxynicotinamide helps maintain the balance between collagen production and breakdown, ensuring the structural integrity of the skin .
Transport and Distribution
Within cells and tissues, 4,6-Dihydroxynicotinamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the ECM, where it exerts its effects. The compound’s distribution is crucial for its activity, as it needs to reach the ECM to inhibit MMPs and elastase effectively .
Subcellular Localization
4,6-Dihydroxynicotinamide is localized to specific subcellular compartments, including the ECM and the cytoplasm of dermal fibroblasts. Its activity is influenced by its localization, as it needs to be in proximity to MMPs and elastase to inhibit their activity. Additionally, post-translational modifications and targeting signals may direct 4,6-Dihydroxynicotinamide to specific cellular compartments, enhancing its efficacy .
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-2-8-5(10)1-4(3)9/h1-2H,(H2,7,11)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORASOOKDQIQMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715841 | |
| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-41-1, 342385-48-2 | |
| Record name | 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5466-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate](/img/structure/B1505771.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)





